![molecular formula C13H13F3N2OS B3083384 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142198-75-1](/img/structure/B3083384.png)
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C13H13F3N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process is crucial for incorporating the trifluoromethoxy group into the molecular structure . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the efficiency of the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, but they generally involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives and trifluoromethoxy-containing molecules. Examples include:
- 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
- 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-one
Uniqueness
The uniqueness of 4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol lies in its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol (CAS Number: 1142198-75-1) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₃H₁₃F₃N₂OS
- Molecular Weight : 300.32 g/mol
- Structure : The compound features a thiol group and a trifluoromethoxy substituent on a dihydropyrimidine core, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in cancer research and antimicrobial studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this dihydropyrimidine derivative exhibit significant anticancer properties. For instance, derivatives of thiol-containing pyrimidines have shown cytotoxic effects against several cancer cell lines:
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
This compound | HCT-116 (colon carcinoma) | TBD |
Similar thiol derivatives | MCF-7 (breast cancer) | 27.3 - 43.4 |
The specific IC50 values for this compound are yet to be determined in published literature but are expected to be comparable based on structural analogs .
Antimicrobial Activity
The compound's thiol functionality suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various pathogens. Studies indicate that the presence of the trifluoromethoxy group may enhance the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Thiol Derivatives : A study highlighted that mercapto-substituted pyrimidines exhibit notable anticancer and antimicrobial activities. The incorporation of trifluoromethoxy groups has been linked to improved bioactivity .
- In Vitro Testing : In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
- Metal Complexation : Research also indicates that transition metal complexes of thiol-containing compounds can enhance biological activity through synergistic effects. This suggests that the biological profile of this compound could be further explored in combination therapies .
Properties
IUPAC Name |
6,6-dimethyl-3-[2-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-5-3-4-6-10(9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACZKHNFXMTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2OC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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